1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound that belongs to the class of naphthyridine carboxylic acids
Preparation Methods
The synthetic route typically starts with the preparation of the naphthyridine core through a series of cyclization reactionsThe pyrrolidine ring is introduced through nucleophilic substitution reactions using appropriate pyrrolidine derivatives .
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Scientific Research Applications
1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors, modulating signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with other similar compounds, such as:
7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: This compound has a similar naphthyridine core but differs in the presence of a chlorine atom instead of the pyrrolidine ring.
Ethyl 1-(2,4-difluorophenyl)-7-chloro-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: This compound is an ester derivative with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific combination of fluorine atoms, pyrrolidine ring, and naphthyridine core, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
182869-30-3 |
---|---|
Molecular Formula |
C21H19F3N4O3 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H19F3N4O3/c1-25-8-11-4-5-27(9-11)20-16(24)7-13-18(29)14(21(30)31)10-28(19(13)26-20)17-3-2-12(22)6-15(17)23/h2-3,6-7,10-11,25H,4-5,8-9H2,1H3,(H,30,31) |
InChI Key |
DCRUHAVXSMKCRG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.